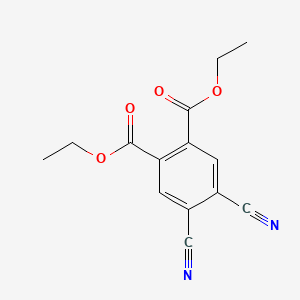
Diethyl-4,5-dicyanophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl-4,5-dicyanophthalate is an organic compound with the molecular formula C14H12N2O4 It is a derivative of phthalic acid, specifically a diethyl ester with two cyano groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl-4,5-dicyanophthalate can be synthesized through several methods. One common approach involves the esterification of 4,5-dicyanophthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl-4,5-dicyanophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4,5-Dicarboxyphthalic acid derivatives.
Reduction: 4,5-Diaminophthalate derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl-4,5-dicyanophthalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and as a plasticizer in various materials.
Mecanismo De Acción
The mechanism by which diethyl-4,5-dicyanophthalate exerts its effects involves interactions with specific molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phthalate: Lacks the cyano groups, making it less reactive in certain chemical reactions.
Dimethyl phthalate: Similar structure but with methyl ester groups instead of ethyl, affecting its physical and chemical properties.
Di-n-butyl phthalate: Contains longer alkyl chains, influencing its solubility and plasticizing properties.
Uniqueness
Diethyl-4,5-dicyanophthalate is unique due to the presence of cyano groups, which enhance its reactivity and potential applications in various fields. The combination of ester and cyano functionalities makes it a versatile compound for synthetic and industrial purposes.
Propiedades
Número CAS |
1030871-34-1 |
|---|---|
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
diethyl 4,5-dicyanobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H12N2O4/c1-3-19-13(17)11-5-9(7-15)10(8-16)6-12(11)14(18)20-4-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
ABPYRXZVCOXCAQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C(=C1)C#N)C#N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14783795.png)
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile](/img/structure/B14783808.png)
![tert-butyl 2-[4-(ethylcarbamoylamino)phenyl]-4-(3-methylmorpholin-4-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14783815.png)
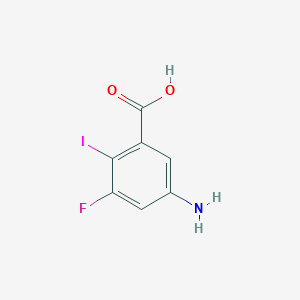
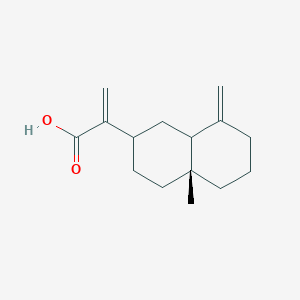
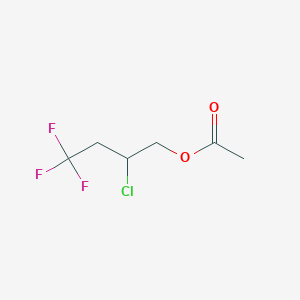
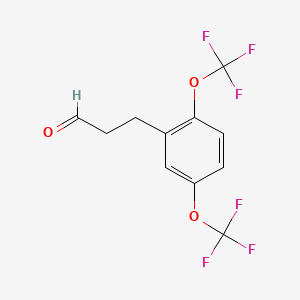
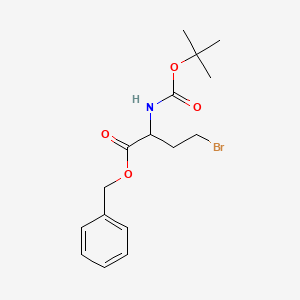
![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14783847.png)
![Tert-butyl 2-amino-2-(3-azabicyclo[3.1.1]heptan-6-yl)acetate](/img/structure/B14783872.png)
![Tert-butyl 4-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14783877.png)
![4,4,8,8-Tetrakis(3,5-diphenylphenyl)-2,2-dimethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-ium 6-oxide](/img/structure/B14783878.png)
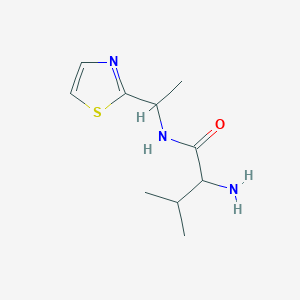
![Methyl 3-[2-[4-(trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoate](/img/structure/B14783894.png)
